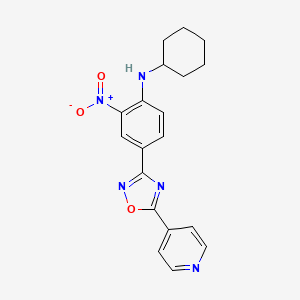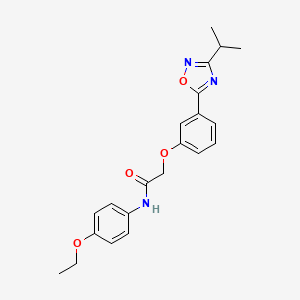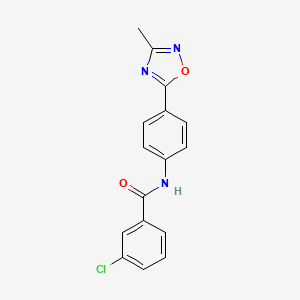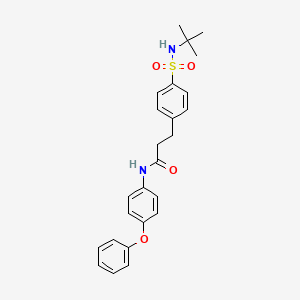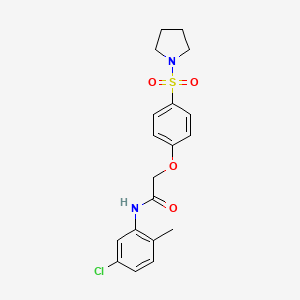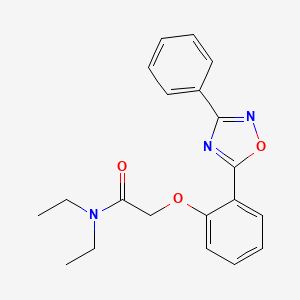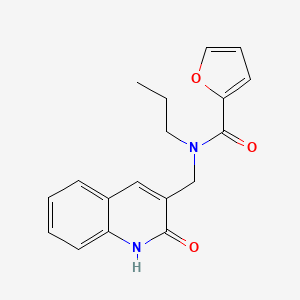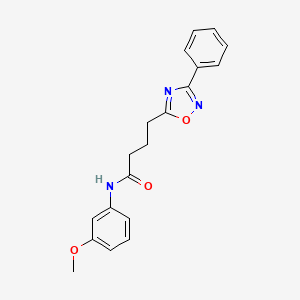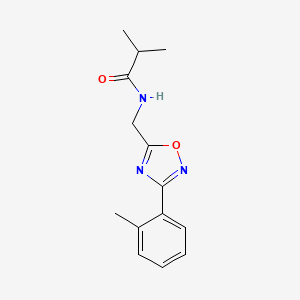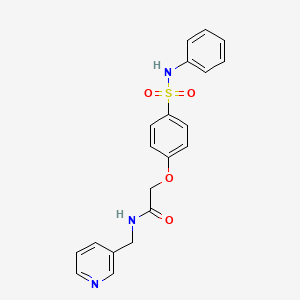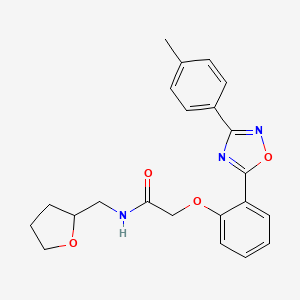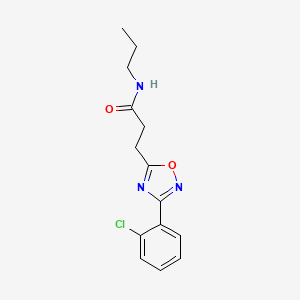
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood. However, it has been suggested that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide exerts its biological activities by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can reduce inflammation and pain in animal models of inflammation and pain. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been shown to possess anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relative ease of synthesis. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental setups.
Future Directions
The potential applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in various fields make it an exciting area of research. Some of the future directions that could be explored include:
1. Development of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide-based drugs for the treatment of inflammatory and pain-related disorders.
2. Investigation of the potential use of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in the treatment of epilepsy.
3. Exploration of the potential use of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in the treatment of psychiatric disorders.
4. Investigation of the mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide at the molecular level.
5. Development of new synthetic routes for the production of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its derivatives.
Conclusion
In conclusion, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a promising compound that has shown potential in various areas of scientific research. Its ease of synthesis, stability, and diverse biological activities make it an exciting area of research for the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 2-chlorobenzohydrazide with propionic anhydride to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with propylamine to yield 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is relatively simple and can be carried out under mild reaction conditions.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. These activities make 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGGUDDSMJEHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

